The compound (2R,4aS,6R,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex organic molecule classified under the category of hexahydropyrano derivatives. This compound features a unique bicyclic structure that includes a dioxine moiety and is characterized by multiple stereocenters, making it a chiral compound. Its molecular formula is with a molecular weight of approximately 282.29 g/mol .
This compound is derived from natural products and has been synthesized for various applications in medicinal chemistry and organic synthesis. It belongs to the class of pyran derivatives and is noted for its potential biological activities. The classification of this compound can be further understood through its structural components, which include:
The synthesis of (2R,4aS,6R,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol typically involves multi-step organic reactions. Common methods include:
The technical details of the synthesis may involve:
The molecular structure can be represented using various notations:
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
BJNRNAHKVYQUCR-CQXNUXSXSA-N
The structural data includes:
This compound can participate in several chemical reactions due to its functional groups:
Understanding the reactivity involves:
The mechanism of action for this compound is primarily studied in biological contexts where it may exhibit pharmacological effects. Key aspects include:
Research indicates that such compounds can exhibit anti-inflammatory or anticancer properties through specific molecular interactions .
The physical properties include:
Chemical properties involve:
The applications of (2R,4aS,6R,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol are diverse:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: